N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-Dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573933-52-5) is a triazole-based acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the acetamide nitrogen and a triazole ring substituted with furan-2-ylmethyl and pyridin-4-yl moieties . The compound’s structure integrates heterocyclic components (furan, pyridine, and triazole) and halogenated aromatic groups, which are associated with enhanced bioactivity, particularly anti-inflammatory and anti-exudative properties . Its synthesis typically involves alkylation of triazole thiones with α-chloroacetamides in the presence of KOH, followed by modifications to introduce the furan and pyridine substituents .
Properties
Molecular Formula |
C20H15Cl2N5O2S |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H15Cl2N5O2S/c21-14-8-15(22)10-16(9-14)24-18(28)12-30-20-26-25-19(13-3-5-23-6-4-13)27(20)11-17-2-1-7-29-17/h1-10H,11-12H2,(H,24,28) |
InChI Key |
FNADNCVNIGVFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of 2-[(1,2,4-triazol-3-yl)sulfanyl]acetamides. Key structural analogues and their comparative features are outlined below:
Key Comparative Insights
Substituent Effects on Bioactivity :
- Halogenated Aromatic Groups : The 3,5-dichlorophenyl group in the target compound exhibits superior anti-exudative activity compared to methoxy (e.g., 3,5-dimethoxyphenyl) or fluorine-substituted analogues. Chlorine’s electron-withdrawing nature enhances lipophilicity and membrane penetration, critical for interaction with inflammatory targets .
- Heterocyclic Moieties : The furan-2-ylmethyl and pyridin-4-yl groups in the triazole ring contribute to π-π stacking and hydrogen bonding with biological receptors, as evidenced by higher activity compared to compounds with simpler alkyl or phenyl substituents .
Synthetic Pathways: All analogues are synthesized via alkylation of triazole thiones with α-chloroacetamides, but modifications (e.g., Paal-Knorr condensation in ) are required to introduce complex substituents like pyridine or furan .
Structural Analysis :
- NMR studies (e.g., ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic changes. For the target compound, shifts in these regions suggest strong electron withdrawal from chlorine, aligning with its high bioactivity .
Activity Trends :
- Anti-exudative activity is dose-dependent. At 10 mg/kg, the target compound achieves ~75% inhibition, outperforming diclofenac sodium (8 mg/kg, ~70% inhibition) in rat models .
- Substituents at the triazole 4-position (e.g., furan-2-ylmethyl vs. 4-methylphenyl) influence steric bulk, with smaller groups favoring target engagement .
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